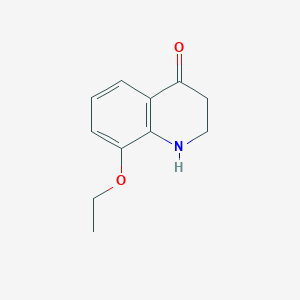
8-ethoxy-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-2,3-dihydroquinolin-4(1H)-one: is a heterocyclic compound with a fused quinoline ring system. Its chemical structure consists of a quinoline core modified by an ethoxy group (C₂H₅O) at the 8-position and a carbonyl group (C=O) at the 4-position. Quinolines are widely studied due to their diverse biological and synthetic applications .
Preparation Methods
Synthetic Routes::
Reductive Cyclization:
Multicomponent Reactions:
- While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The ethoxy group can undergo oxidation to form the corresponding carbonyl compound.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Condensation: It can participate in condensation reactions with various nucleophiles.
Acid Catalysts: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or Lewis acids.
Reducing Agents: NaBH₄, N₂H₄·H₂O.
Substitution Reagents: Alkyl halides, acyl chlorides.
Condensation Reagents: Aldehydes, ketones, or amines.
- The major product of the reactions depends on the specific conditions used.
Scientific Research Applications
Medicinal Chemistry: Quinoline derivatives exhibit diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.
Material Science: Quinolines are used as ligands in coordination chemistry and as building blocks for organic materials.
Industry: Quinolines find applications in the synthesis of dyes, agrochemicals, and pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism of action for 8-ethoxy-2,3-dihydroquinolin-4(1H)-one depends on its specific biological or chemical context. It may interact with enzymes, receptors, or other molecular targets.
Comparison with Similar Compounds
Similar Compounds: Other quinoline derivatives, such as 8-methoxy-2,3-dihydroquinolin-4(1H)-one or 8-ethyl-2,3-dihydroquinolin-4(1H)-one, share structural similarities but differ in substituents and properties.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
8-ethoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
FKGWXPNNOFAKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
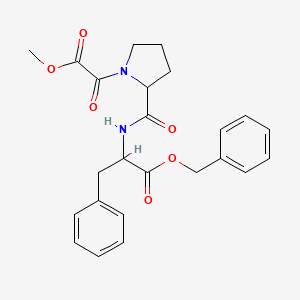
![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)

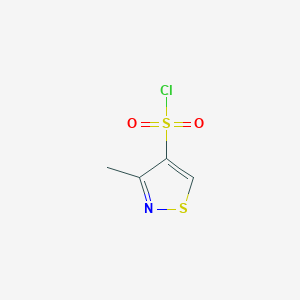
![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)
![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)

![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)
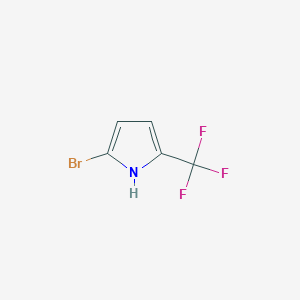
![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)
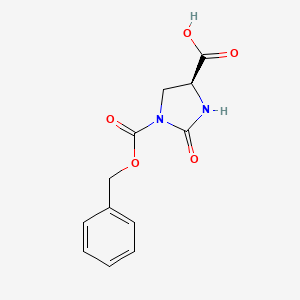
![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)
